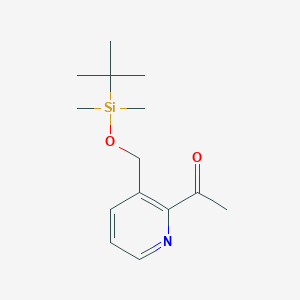![molecular formula C8H11N5O2 B13999215 2-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]acetonitrile CAS No. 7468-65-7](/img/structure/B13999215.png)
2-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETONITRILE,2-[(6-AMINO-1,2,3,4-TETRAHYDRO-1,3-DIMETHYL-2,4-DIOXO-5-PYRIMIDINYL)AMINO]- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and acetonitrile groups. It is known for its potential biological activities and its role in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ACETONITRILE,2-[(6-AMINO-1,2,3,4-TETRAHYDRO-1,3-DIMETHYL-2,4-DIOXO-5-PYRIMIDINYL)AMINO]- typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
ACETONITRILE,2-[(6-AMINO-1,2,3,4-TETRAHYDRO-1,3-DIMETHYL-2,4-DIOXO-5-PYRIMIDINYL)AMINO]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or remove oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
ACETONITRILE,2-[(6-AMINO-1,2,3,4-TETRAHYDRO-1,3-DIMETHYL-2,4-DIOXO-5-PYRIMIDINYL)AMINO]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ACETONITRILE,2-[(6-AMINO-1,2,3,4-TETRAHYDRO-1,3-DIMETHYL-2,4-DIOXO-5-PYRIMIDINYL)AMINO]- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N- (6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N~2~,N~2~-diethylglycinamide
- 2-[(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-methoxyethyl)amino]-2-oxoethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
Uniqueness
What sets ACETONITRILE,2-[(6-AMINO-1,2,3,4-TETRAHYDRO-1,3-DIMETHYL-2,4-DIOXO-5-PYRIMIDINYL)AMINO]- apart from similar compounds is its specific substitution pattern and the presence of both amino and acetonitrile groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
7468-65-7 |
|---|---|
Fórmula molecular |
C8H11N5O2 |
Peso molecular |
209.21 g/mol |
Nombre IUPAC |
2-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]acetonitrile |
InChI |
InChI=1S/C8H11N5O2/c1-12-6(10)5(11-4-3-9)7(14)13(2)8(12)15/h11H,4,10H2,1-2H3 |
Clave InChI |
KTNXEWQADIMDIN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=O)N(C1=O)C)NCC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Propan-2-ylamino)ethyl]phenol](/img/structure/B13999137.png)
![Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester](/img/structure/B13999141.png)


![2-((Dimethylamino)methyl)benzo[d]oxazol-6-amine](/img/structure/B13999158.png)





![1-hydroxy-3H-benzo[g][2,1]benzoxaborole](/img/structure/B13999193.png)
![Methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)anilino]diazenyl]benzoate](/img/structure/B13999195.png)
![N-[(4-Propan-2-ylphenyl)methylideneamino]benzothiazol-2-amine](/img/structure/B13999201.png)

